

Application Notes and Protocols: Pharmacokinetic Studies of Luteolin-7-OGentiobioside in Rats

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Compound of Interest		
Compound Name:	luteolin-7-O-gentiobiside	
Cat. No.:	B15091831	Get Quote

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These application notes provide a detailed overview of the current understanding of the pharmacokinetics of luteolin-7-O-gentiobioside in rats. Due to a lack of available data on the oral administration of luteolin-7-O-gentiobioside, this document also includes pharmacokinetic data for the closely related compound luteolin-7-O-glucoside and the aglycone, luteolin, to provide a comprehensive understanding of the probable metabolic fate of luteolin glycosides in vivo.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profile of luteolin-7-O-gentiobioside has been primarily characterized following intravenous administration. Oral pharmacokinetic data for this specific glycoside in rats is not readily available in the current scientific literature. It is widely understood that luteolin glycosides are largely hydrolyzed to their aglycone form, luteolin, by intestinal enzymes prior to absorption. Consequently, the oral pharmacokinetics are expected to reflect those of luteolin.

Table 1: Pharmacokinetic Parameters of Luteolin-7-O-Gentiobioside in Rats Following Intravenous (IV) Administration



Parameter	Value	Units	Reference	
t1/2	0.07 - 0.66	h	[1]	
Cmax	-	-	-	
AUC	-	-	-	
CL	-	-	-	
Vd	-	-	-	

Note: Specific Cmax, AUC, CL, and Vd values for luteolin-7-O-gentiobioside were not detailed in the referenced study; instead, a rapid elimination half-life was reported for a group of flavonoid glycosides.

Table 2: Pharmacokinetic Parameters of Luteolin and Luteolin-7-O-Glucoside in Rats



Comp	Admini stratio n	Dose	t1/2 (h)	Cmax (µg/mL)	Tmax (h)	AUC (min·μ g/mL)	Oral Bioava ilabilit y (%)	Refere nce
Luteolin	IV	10 mg/kg	-	7.47 ± 3.78	0.083	261 ± 33	-	[2]
Luteolin	Oral	100 mg/kg	-	-	-	611 ± 89	26 ± 6	[2]
Luteolin	Oral	20 mg/kg	7.89 (total)	1.45 (total)	8.0 (total)	12.08 (total, mg·h/L)	-	
Luteolin -7-O- Glucosi de	IV	10 mg/kg	-	-	-	229 ± 15	-	[2]
Luteolin -7-O- Glucosi de	Oral	1 g/kg	-	-	-	2109 ± 350	10 ± 2	[2]

Experimental Protocols

The following protocols are synthesized from methodologies reported in pharmacokinetic studies of luteolin and its glycosides in rats.

Animal Models

• Species: Sprague-Dawley rats[3][4]

Sex: Male

Weight: 200-250 g



- Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
- Acclimatization: Allow for at least one week of acclimatization before the experiment.
- Fasting: Rats should be fasted overnight (12-18 hours) prior to dosing, with free access to water.

Dosing and Administration

- Intravenous (IV) Administration:
 - The compound is dissolved in a suitable vehicle (e.g., a mixture of propylene glycol, ethanol, and water).
 - Administer via the tail vein.
- Oral (PO) Administration:
 - The compound is suspended in a vehicle such as 0.5% carboxymethyl cellulose sodium (CMC-Na) or propylene glycol.[3]
 - Administer via oral gavage.

Blood Sample Collection

- Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) postdosing.
- Samples are collected into heparinized tubes.
- Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: HPLC-MS/MS

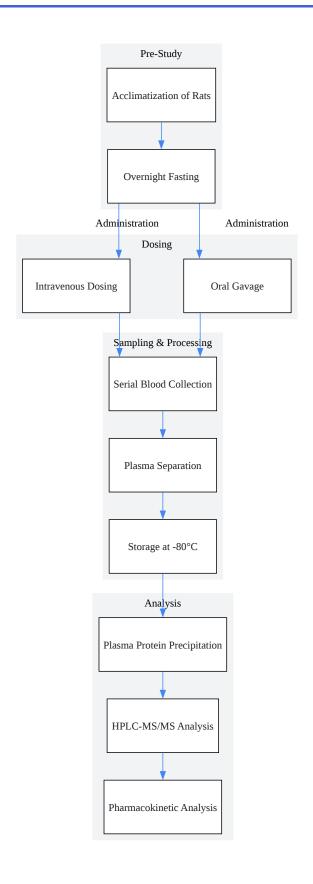
 Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS) is the standard for quantification.[1]



- Sample Preparation:
 - Thaw plasma samples on ice.
 - Precipitate plasma proteins by adding a solvent like methanol or acetonitrile (often containing an internal standard).[4]
 - Vortex the mixture vigorously.
 - Centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube for injection into the HPLC-MS/MS system.
- Chromatographic Conditions (Example):[1]
 - Column: A C18 reversed-phase column (e.g., Ultimate®XB-C18, 4.6 × 100 mm, 3.5 μm).
 - Mobile Phase: A gradient elution using a mixture of acetonitrile and water containing an acidifier like 0.5% acetic acid.
 - Flow Rate: 0.6 mL/min.
 - Column Temperature: 30°C.
- Mass Spectrometric Detection (Example):[1]
 - Ionization Mode: Electrospray ionization (ESI), typically in negative mode for flavonoids.
 - Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of the parent drug and its metabolites.

Visualizations Experimental Workflow



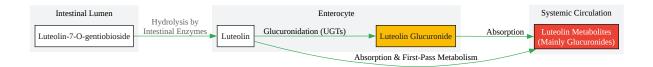


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Caption: Experimental workflow for a pharmacokinetic study in rats.



Metabolic Pathway of Luteolin-7-O-Gentiobioside



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Caption: Proposed metabolic pathway of luteolin-7-O-gentiobioside in rats.

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